molecular formula C24H44NO3P B1454758 Diethyl (4-(tetradecylamino)phenyl)phosphonate CAS No. 1103672-42-9

Diethyl (4-(tetradecylamino)phenyl)phosphonate

Cat. No. B1454758
CAS RN: 1103672-42-9
M. Wt: 425.6 g/mol
InChI Key: XQVBVGHNDNUNSQ-UHFFFAOYSA-N
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Description

Diethyl (4-(tetradecylamino)phenyl)phosphonate is a chemical compound with the molecular formula C24H44NO3P . It is a phosphonate ester, which is a class of organophosphorus compounds .


Synthesis Analysis

The synthesis of phosphonate esters like Diethyl (4-(tetradecylamino)phenyl)phosphonate often involves reactions such as heterolytic breaking of the P–H bond, which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc . The reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination provides a large variety of aryl phosphonates .


Chemical Reactions Analysis

Phosphonate esters, such as Diethyl (4-(tetradecylamino)phenyl)phosphonate, can undergo various reactions involving the P–H bond, P–O bond cleavage (as in hydrolysis, alcoholysis or transesterification, aminolysis, sulfhydrolysis, etc.), or O–C bond scission, e.g., dealkylation .


Physical And Chemical Properties Analysis

Diethyl (4-(tetradecylamino)phenyl)phosphonate is a phosphonate ester with a molecular weight of 425.59 . The compound should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Antimicrobial Agents

Diethyl benzylphosphonates: , which share a similar phosphonate group with the compound , have been evaluated for their potential as antimicrobial agents. These compounds have shown high selectivity and activity against certain strains of Escherichia coli . The presence of the phosphonate group in these molecules is crucial for their activity, suggesting that “Diethyl (4-(tetradecylamino)phenyl)phosphonate” could also be explored for its antimicrobial properties .

Organic Synthesis

The phosphonate group is a key functional group in organic chemistry, often used in the synthesis of complex molecules. “Diethyl (4-(tetradecylamino)phenyl)phosphonate” could serve as an intermediate in the synthesis of biologically active molecules or as a reagent in the development of new synthetic pathways .

Corrosion Inhibition

Phosphonates and phosphonic acids have been researched for their effectiveness as corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is crucial. The compound could be synthesized and tested for its ability to prevent corrosion in various environments .

Antiviral Therapeutics

Phosphonate derivatives have been identified as potent antiviral agents. They play a significant role in the treatment of DNA virus and retrovirus infections. Given the structural similarity, “Diethyl (4-(tetradecylamino)phenyl)phosphonate” could be investigated for its efficacy against viruses such as Hepatitis C and Influenza A .

CNS Therapeutics

Some phosphonate derivatives are known to act as central nervous system (CNS) therapeutics. They function as agonists for neurotransmitter receptors, which can be targeted for treating disorders like schizophrenia and Parkinson’s disease. The compound’s potential in this field could be a promising area of research .

Bone Density Treatments

Phosphonates are also known for their role in increasing bone mineral density, making them valuable in the treatment of diseases like osteoporosis. “Diethyl (4-(tetradecylamino)phenyl)phosphonate” could be modified and tested for its ability to improve bone health .

properties

IUPAC Name

4-diethoxyphosphoryl-N-tetradecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44NO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-25-23-18-20-24(21-19-23)29(26,27-5-2)28-6-3/h18-21,25H,4-17,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVBVGHNDNUNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC1=CC=C(C=C1)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743490
Record name Diethyl [4-(tetradecylamino)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-(tetradecylamino)phenyl)phosphonate

CAS RN

1103672-42-9
Record name Diethyl [4-(tetradecylamino)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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